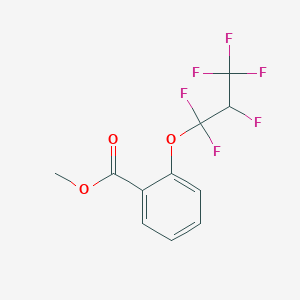

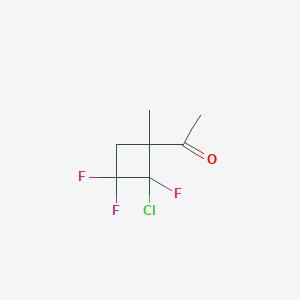

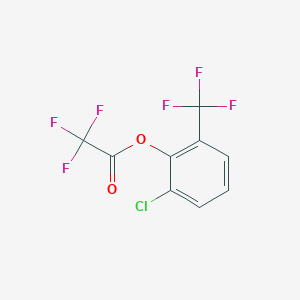

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester, also known as TFA, is a powerful organic acid that has a wide range of uses in scientific research, laboratory experiments, and industrial applications. It is a colorless, volatile liquid with a strong, unpleasant odor. TFA is a strong acid with a pKa of 0.25, making it one of the strongest organic acids. It is highly soluble in water and organic solvents, and is stable over a wide range of temperatures and pH levels.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester involves the esterification of 2-chloro-6-trifluoromethylphenol with trifluoroacetic anhydride in the presence of a catalyst, followed by hydrolysis of the resulting ester to yield the final product.

Starting Materials

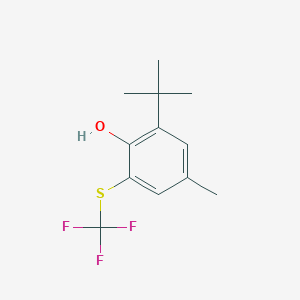

2-chloro-6-trifluoromethylphenol, trifluoroacetic anhydride, catalyst, wate

Reaction

Step 1: In a reaction flask, add 2-chloro-6-trifluoromethylphenol and trifluoroacetic anhydride in equimolar amounts., Step 2: Add a catalyst, such as p-toluenesulfonic acid, to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours, until the reaction is complete., Step 4: Allow the reaction mixture to cool to room temperature, and then add water to the mixture to hydrolyze the ester., Step 5: Extract the product with an organic solvent, such as diethyl ether., Step 6: Purify the product by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is widely used in scientific research and laboratory experiments, due to its high solubility, stability, and low pKa. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for biological molecules such as proteins and nucleic acids. It is also used in the synthesis of drugs, pesticides, and other organic compounds.

Mecanismo De Acción

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is an organic acid, and its mechanism of action is based on its ability to donate protons. It is a strong acid, and can easily donate protons to molecules in solution, resulting in the formation of charged species. This can result in the formation of new molecules, or the breakdown of existing molecules.

Efectos Bioquímicos Y Fisiológicos

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester has a range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, and can interfere with metabolic pathways. It can also bind to proteins, affecting their structure and function. In high concentrations, Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester can be toxic to cells, leading to cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is a powerful acid that can be used to catalyze a wide range of chemical reactions. Its high solubility and low pKa make it an ideal choice for laboratory experiments. However, it is highly corrosive, and can cause damage to glassware and other materials. It is also toxic in high concentrations, and should be handled with care.

Direcciones Futuras

• Developing new methods for synthesizing Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester, utilizing renewable resources and more efficient processes.

• Investigating the effects of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester on different biochemical and physiological processes.

• Exploring the use of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester as a catalyst for chemical reactions.

• Investigating the potential applications of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester in industrial and commercial processes.

• Developing new methods for purifying and refining Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester.

• Examining the potential toxicity of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester and developing methods for mitigating its effects.

• Investigating the environmental impact of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester and developing methods for reducing its emissions.

Propiedades

IUPAC Name |

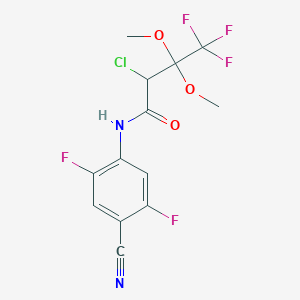

[2-chloro-6-(trifluoromethyl)phenyl] 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O2/c10-5-3-1-2-4(8(11,12)13)6(5)18-7(17)9(14,15)16/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZICVEUDCNBRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.